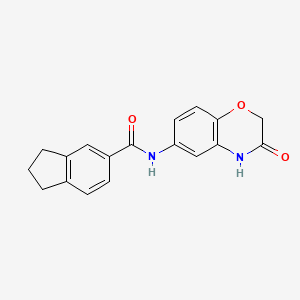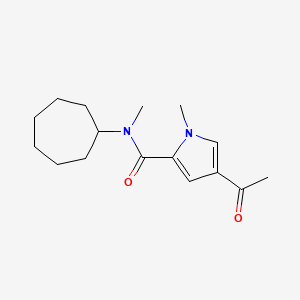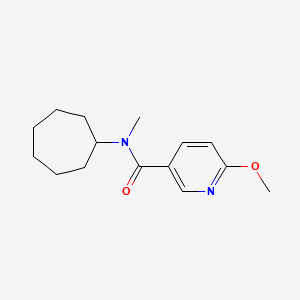
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide, also known as DBF, is a compound that has been widely studied for its potential applications in scientific research. DBF is a synthetic molecule that belongs to the class of benzodioxin-containing compounds, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which could explain the anticancer activity of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of diseases such as arthritis and neurodegenerative disorders. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has also been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide is its potential as a lead compound for the development of new drugs. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has been shown to exhibit a range of biological activities, making it a promising candidate for further development. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has a relatively simple chemical structure, which could make it easier to modify and optimize for specific applications. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide is its relatively low solubility in water, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide. One area of research could be the development of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide, which could lead to the identification of new targets for drug development. Finally, the anticancer activity of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide could be further investigated in preclinical studies to determine its potential as a cancer therapeutic.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide involves several steps. The first step is the preparation of 2-furoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-methanol in the presence of a base to give the desired product, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has been shown to exhibit a range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide is in cancer research. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which could be useful in the treatment of a range of diseases.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-14(12-2-1-5-17-12)15-9-10-3-4-11-13(8-10)19-7-6-18-11/h1-5,8H,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKDXLCVMCDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)


![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)





